molecular formula C6H11FO4S B6182862 2,2-dimethoxycyclobutane-1-sulfonyl fluoride CAS No. 2613382-23-1

2,2-dimethoxycyclobutane-1-sulfonyl fluoride

Cat. No.: B6182862
CAS No.: 2613382-23-1
M. Wt: 198.2
InChI Key:
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Description

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H11FO4S and a molecular weight of 198.22 g/mol It is characterized by the presence of a cyclobutane ring substituted with two methoxy groups and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride typically involves the reaction of cyclobutane derivatives with sulfonyl fluoride reagents. One common method is the reaction of 2,2-dimethoxycyclobutane with sulfuryl fluoride (SO2F2) under controlled conditions . This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Cycloaddition Reactions: The cyclobutane ring can undergo cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Medicine: Research into potential pharmaceutical applications includes the development of enzyme inhibitors and therapeutic agents.

    Industry: It finds use in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets include serine and cysteine residues in enzymes, which are critical for their catalytic function. The pathways involved in these reactions are often studied to understand the compound’s effects on biological systems.

Comparison with Similar Compounds

    Sulfonyl Chlorides: These compounds have similar reactivity but are less stable and more prone to hydrolysis compared to sulfonyl fluorides.

    Sulfonamides: While structurally related, sulfonamides have different reactivity and are commonly used as antibiotics.

    Sulfonic Acids: These compounds are more acidic and have different applications in detergents and catalysts.

Uniqueness: 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is unique due to its combination of a cyclobutane ring and a sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "2,2-dimethoxycyclobutane", "sulfonyl chloride", "fluorine gas", "potassium fluoride", "dimethylformamide", "triethylamine", "dichloromethane" ], "Reaction": [ "Step 1: 2,2-dimethoxycyclobutane is reacted with sulfonyl chloride in the presence of triethylamine and dichloromethane to form 2,2-dimethoxycyclobutane-1-sulfonyl chloride.", "Step 2: The 2,2-dimethoxycyclobutane-1-sulfonyl chloride is then reacted with potassium fluoride and fluorine gas in dimethylformamide to form 2,2-dimethoxycyclobutane-1-sulfonyl fluoride." ] }

CAS No.

2613382-23-1

Molecular Formula

C6H11FO4S

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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